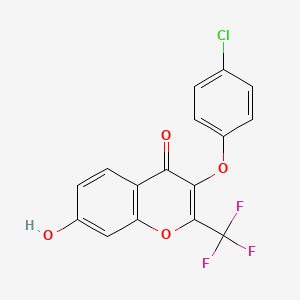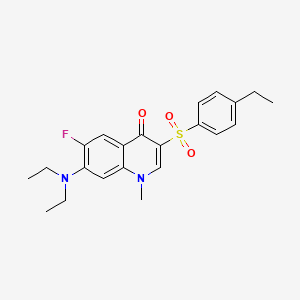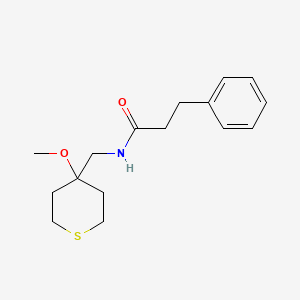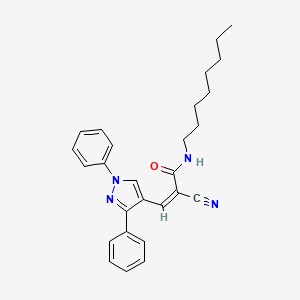
3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one” is a derivative of chromen-4-one, which is a type of chromene . Chromenes are a class of organic compounds with a three-ring structure, and they are often found in natural products. The presence of the chloro-phenoxy and trifluoromethyl groups suggests that this compound may have unique properties compared to other chromenes .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-4-one core would form a three-ring structure, with the chloro-phenoxy and trifluoromethyl groups attached at the 3 and 7 positions, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Phenoxy herbicides, which have a similar structure, are known to undergo photodegradation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Facile Synthesis Approaches : Research has developed efficient synthetic strategies for chromen-4-one derivatives, showcasing the potential for generating electrophilic trifluoromethylthio species under mild conditions, which could be relevant for synthesizing variations of the compound (H. Xiang & Chunhao Yang, 2014).
- Characterization and Catalytic Applications : Novel polystyrene-supported catalysts have been explored for their use in the synthesis of Warfarin and its analogues through Michael addition, indicating the role of chromen-4-one derivatives in pharmaceutical synthesis (Matteo Alonzi et al., 2014).
Applications in Material Science
- Photochromic Materials : Chromene chromium carbene complexes have been utilized in the synthesis of naphthopyran and naphthopyrandione units, which are key components in photochromic materials. This research highlights the potential of chromen-4-one derivatives in developing new photoresponsive materials (Manish Rawat et al., 2006).
Biological Activities
- Antimicrobial Activity : Microwave-assisted synthesis of novel 2H-Chromene derivatives has shown that these compounds exhibit significant antimicrobial activity against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (I. H. El Azab et al., 2014).
- Spectral Analysis and Biological Interactions : Studies involving benzopyran analogues have explored their interactions with biological molecules, providing insights into how chromen-4-one derivatives could be utilized in pharmaceuticals and as probes for biological studies (J. S. Al-Otaibi et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3O4/c17-8-1-4-10(5-2-8)23-14-13(22)11-6-3-9(21)7-12(11)24-15(14)16(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHVBLOKVVBUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2687204.png)


![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2687210.png)
![2-Amino-4-(4-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2687211.png)
![7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687212.png)
![(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2687215.png)
![N-[4-[3-(Cyclopentylsulfamoyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2687216.png)
![N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2687217.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,3-dimethoxybenzoate](/img/structure/B2687218.png)
![Ethyl 4-((4-((6-acetamidobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2687219.png)
![6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687223.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2687224.png)
